4-(anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
4-(Anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazolone class of heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazolone derivatives are widely studied for their diverse pharmacological, liquid crystalline, and material science applications . The target compound features an anilinomethylene group at the 4-position and a phenyl substituent at the 5-position, which may enhance its electronic and steric properties compared to simpler pyrazolones like 5-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS 4860-93-9, MW 160.17) .
- Condensation reactions between pyrazolone precursors (e.g., 5-methyl-2,4-dihydro-3H-pyrazol-3-one) and aldehydes or ketones under acidic or basic conditions .
- Use of catalysts such as diethanolamine or ionic liquids to optimize yields and reaction efficiency .
- Characterization via FTIR, NMR, and mass spectroscopy to confirm substituent positions and stereochemistry .
Properties
IUPAC Name |
5-phenyl-4-(phenyliminomethyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16-14(11-17-13-9-5-2-6-10-13)15(18-19-16)12-7-3-1-4-8-12/h1-11H,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXXFAFONKWDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of aniline with a suitable pyrazolone derivative. One common method involves the reaction of 4-phenyl-3-buten-2-one with hydrazine hydrate to form the pyrazolone core, followed by the condensation with aniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Acid-Catalyzed Condensation
One common approach involves reacting 5-phenyl-2,4-dihydro-3H-pyrazol-3-one with aniline derivatives in the presence of an acid catalyst (e.g., hydrochloric acid). The reaction proceeds via nucleophilic attack of the pyrazolone’s enolate on the imine carbon of the aromatic amine, forming a Schiff base linkage .
Example :
A reaction between 4-(trifluoromethoxy)aniline and 5-phenyl-2,4-dihydro-3H-pyrazol-3-one under acidic conditions yields the target compound at elevated temperatures (~85°C) with yields up to 83%.
Knövenagel Condensation
Another method utilizes benzaldehyde derivatives and pyrazolone precursors in the presence of a base (e.g., piperidine). This approach is efficient for synthesizing substituted pyrazolones, with reactions typically completing in 24 hours under ethanol reflux .
| Method | Key Reactants | Conditions | Yield |
|---|---|---|---|
| Acid-catalyzed | Pyrazolone, aniline derivative, HCl | Ethanol, 85°C, 3–5 days | Up to 83% |
| Knövenagel | Pyrazolone, substituted benzaldehyde | Piperidine, ethanol, 0°C | ~92% |
Chemical Reactivity
The compound’s reactivity stems from its imine linkage and electron-rich aromatic rings , enabling participation in diverse transformations:
Hydrolysis
Under acidic or basic conditions , the imine bond undergoes hydrolysis to yield corresponding amines or carboxylic acids. For example, hydrolysis with dilute HCl or NaOH cleaves the imine to regenerate the pyrazolone precursor and aromatic amine .
Electrophilic Aromatic Substitution
The aniline moiety’s electron-rich nature allows for electrophilic substitution. Reactions with nitration agents or halogenating species typically occur at the para position of the aniline ring.
Cyclization Reactions
The compound serves as a precursor in multicomponent reactions, such as the synthesis of pyrazoloquinolines . For instance, it reacts with aromatic aldehydes and proline catalysts to form fused heterocycles via oxidative cyclization .
Imine Formation
The synthesis of the compound involves a two-step nucleophilic attack :
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Enolate formation : The pyrazolone’s acidic α-hydrogen is deprotonated by a base (e.g., piperidine).
Scientific Research Applications
Chemistry
4-(anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one serves as a building block for synthesizing more complex heterocyclic compounds. It can also act as a ligand in coordination chemistry, facilitating the formation of metal complexes that may exhibit unique properties.
Biology
The compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains and fungi, making them potential candidates for developing new antibiotics.
- Antioxidant Properties : The antioxidant capacity of this compound has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), demonstrating its ability to scavenge free radicals effectively.
Medicine
The therapeutic potential of this compound includes:
- Anti-cancer Properties : Preliminary studies indicate that this compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival. For instance, certain derivatives have shown cytotoxic effects against colorectal carcinoma cells .
- Anti-inflammatory Effects : The compound may inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory disorders.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Activity Study :
A study evaluated the anticancer effects of derivatives similar to this compound on colorectal RKO carcinoma cells. The results indicated that these compounds could induce apoptotic pathways in a dose-dependent manner, highlighting their potential as therapeutic agents against cancer . -
Antimicrobial Evaluation :
Research focused on the antimicrobial properties of pyrazole derivatives showed significant activity against pathogenic fungi such as Cytospora sp. and Fusarium solani. These findings suggest the potential use of this compound in developing antifungal treatments.
Mechanism of Action
The mechanism of action of 4-(anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolone Derivatives
Substituent Variations and Physicochemical Properties
The biological and physical properties of pyrazolones are highly dependent on substituents at the 4- and 5-positions. Below is a comparative analysis:
Key Observations :
- Electron-withdrawing groups (e.g., CF₃, triazole) improve stability and sensor applicability .
- Aromatic substituents (e.g., phenyl, anilinomethylene) may enhance biological activity through hydrophobic interactions .
- Ethoxy or methyl groups reduce melting points compared to bulkier substituents .
Antimicrobial Activity:
- Hydrazono Derivatives: 4-[2-(4-Chlorophenyl)hydrazono]-5-methyl-2-[2-(naphthalen-2-yloxy)acetyl]-2,4-dihydro-3H-pyrazol-3-one shows potent activity against Staphylococcus aureus (MIC: 0.19 µg/mL) .
- Diethylamino-Benzylidene Derivatives: Exhibit moderate to strong antimicrobial effects, likely due to the electron-rich diethylamino group .
Material Science:
- Liquid Crystalline Properties: Schiff base derivatives of pyrazolones demonstrate mesomorphic behavior under polarized microscopy, useful in display technologies .
- Sensors : Furan- or trifluoromethyl-substituted pyrazolones act as volatile amine detectors in electrospun films .
Biological Activity
4-(Anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by various studies and findings.
- Molecular Formula : C16H13N3O
- Molecular Weight : 265.29 g/mol
- CAS Number : 338975-59-0
The compound features a pyrazolone core, which is known for its reactivity and potential therapeutic applications. The presence of an anilinomethylene group and a phenyl ring enhances its biological properties.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of this compound against various bacterial strains.
-
Study Findings :
- A study reported that derivatives of pyrazolones exhibited significant antimicrobial activity against Klebsiella pneumoniae and Staphylococcus aureus, with some compounds showing inhibition at low concentrations (MIC values as low as 0.78 μg/mL) .
- The mechanism of action involves the permeabilization of bacterial cell membranes, leading to cell lysis .
-
Comparison of MIC Values :
Compound MIC (μg/mL) Activity 4-(Anilinomethylene)-5-phenyl 1.56 Moderate 4-(Benzylidene)-5-phenyl 0.78 High 4-(P-tolylmethylene)-5-phenyl 3.12 Low
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines, suggesting its potential in treating inflammatory disorders.
- Mechanism :
Anticancer Activity
Studies have identified the anticancer potential of this compound through various mechanisms:
-
Cell Proliferation Inhibition :
- It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and preventing cell cycle progression .
- Case Studies :
Synthesis and Characterization
The synthesis typically involves the condensation of aniline with a suitable pyrazolone derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, followed by purification through recrystallization .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via a condensation reaction between a substituted aldehyde (e.g., 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde) and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in ethanol at 100°C for 2 hours, using sodium acetate as a catalyst. Crystallization from absolute ethanol achieves yields up to 96%. Key parameters include temperature control, solvent purity, and stoichiometric ratios of reactants .
Q. How is the molecular conformation of this compound validated, and what techniques confirm its tautomeric stability?
- Methodological Answer : X-ray diffraction (XRD) is the gold standard for validating molecular conformation. For example, studies on similar pyrazolone derivatives reveal that the predominant tautomer (e.g., the CH-form) is stabilized by intramolecular hydrogen bonding between NH₂ and carbonyl groups. Intermolecular hydrogen bonds further stabilize the crystal lattice, as shown in space group P21/a with lattice parameters a=10.187 Å, b=11.481 Å, c=7.392 Å, and β=102.43° .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer : A combination of FTIR, ¹H/¹³C NMR, and mass spectrometry (EI-MS) is recommended. FTIR identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretches at ~3200 cm⁻¹). NMR spectra resolve aromatic protons (δ 7.2–8.1 ppm) and methylidene protons (δ 5.1–5.5 ppm). MS fragmentation patterns confirm molecular ions (e.g., m/z 379 for C₁₉H₁₄FN₅O) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., fluorine, nitro groups) influence the compound’s reactivity and biological activity?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -F) enhance electrophilicity at the methylidene position, increasing reactivity in nucleophilic additions. For instance, fluorinated derivatives exhibit improved antimicrobial activity due to enhanced membrane permeability. Structure-activity relationship (SAR) studies should pair computational modeling (DFT) with in vitro assays to quantify substituent effects .
Q. What strategies mitigate crystallization challenges in polar solvents, and how does solvent choice impact polymorph formation?
- Methodological Answer : Slow evaporation in mixed solvents (e.g., ethanol/water) promotes single-crystal growth. Polymorph screening via differential scanning calorimetry (DSC) and powder XRD reveals solvent-dependent packing modes. For example, ethanol crystallization favors a monoclinic system, while acetone may yield a triclinic form. Additives like acetic acid can suppress amorphous phase formation .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain specificity, concentration ranges). Standardize testing using Clinical and Laboratory Standards Institute (CLSI) protocols. Cross-validate results with molecular docking to identify target proteins (e.g., EGFR or VEGFR-2 inhibition) and correlate with substituent electronic profiles .
Q. What alternative synthetic pathways exist for derivatives with enhanced pharmacological profiles?
- Methodological Answer : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 2 hours) while maintaining yields >90%. Hydrazone-linked derivatives can be synthesized via Mannich reactions with 4-chloro-2-(1H-pyrazol-3-yl)phenol, enabling structural diversification. Post-synthetic modifications (e.g., sulfonation) improve solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
